molecular formula C8H8F2O3S B1479421 3-(2,2-Difluoroethoxy)-4-methylthiophene-2-carboxylic acid CAS No. 2092066-40-3

3-(2,2-Difluoroethoxy)-4-methylthiophene-2-carboxylic acid

Cat. No.: B1479421
CAS No.: 2092066-40-3
M. Wt: 222.21 g/mol
InChI Key: CUMOMYRGZZIDKE-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)-4-methylthiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C8H8F2O3S and its molecular weight is 222.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Biodegradability and Fate

Research on polyfluoroalkyl chemicals, which share some structural similarities with the compound , highlights the environmental persistence and potential for degradation into perfluorinated carboxylic acids and sulfonic acids. Studies focus on microbial degradation pathways, defluorination potential, and environmental fate of these substances. Understanding these aspects is crucial for evaluating the environmental impact of related compounds, including 3-(2,2-Difluoroethoxy)-4-methylthiophene-2-carboxylic acid (Liu & Avendaño, 2013).

Analytical Methods and Toxicity Studies

Advancements in analytical techniques allow for the detection and study of various carboxylic acids and their derivatives, including potential toxic effects and mechanisms. For instance, studies on 2,4-D herbicide toxicity provide insights into the toxicological profiles and environmental behavior of carboxylic acid derivatives, contributing to a broader understanding of related compounds' safety and environmental impact (Zuanazzi, Ghisi, & Oliveira, 2020).

Sorption and Environmental Interactions

Research on the sorption of phenoxy herbicides to soil and minerals can provide valuable information on the environmental interactions of similar compounds. Understanding the factors influencing the sorption and mobility of these substances in the environment can inform risk assessments and remediation strategies for compounds like this compound (Werner, Garratt, & Pigott, 2012).

Antioxidant Activity and Potential Applications

The study of antioxidants and their mechanisms is relevant to various scientific fields, including the evaluation of carboxylic acids and their derivatives. Research on methods used to determine antioxidant activity can shed light on the potential health and therapeutic applications of compounds like this compound, contributing to the development of novel antioxidants (Munteanu & Apetrei, 2021).

Properties

IUPAC Name

3-(2,2-difluoroethoxy)-4-methylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O3S/c1-4-3-14-7(8(11)12)6(4)13-2-5(9)10/h3,5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMOMYRGZZIDKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1OCC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.